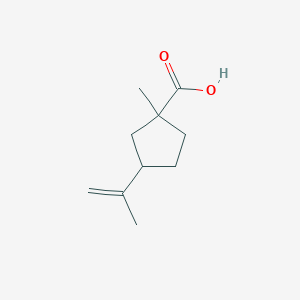
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
The synthesis of 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be achieved through several routes:
-
Palladium-Catalyzed Hydrocarboxylation: : This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is efficient and yields the desired carboxylic acid .
-
Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .
Chemical Reactions Analysis
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, esterification can occur in the presence of alcohols and acid catalysts.
Scientific Research Applications
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be compared with other similar compounds:
-
Cyclopentanecarboxylic Acid: : This compound lacks the methyl and prop-1-en-2-yl substituents, making it less hydrophobic and potentially less reactive in certain chemical reactions .
-
1-Methyl-3-(1-methylethyl)cyclopentanecarboxylic Acid:
-
1-Methyl-3-(prop-1-en-2-yl)benzene:
Properties
CAS No. |
38655-27-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-methyl-3-prop-1-en-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h8H,1,4-6H2,2-3H3,(H,11,12) |
InChI Key |
CWXMNMYPIMCLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C1)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
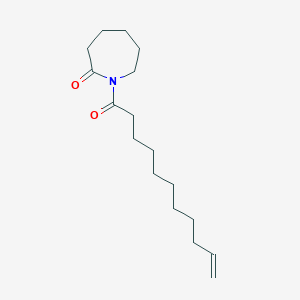
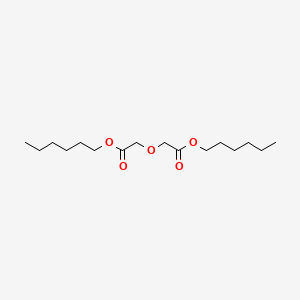


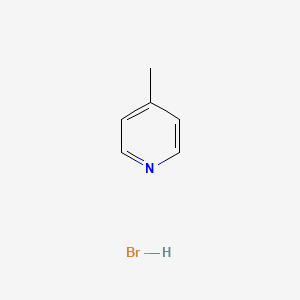
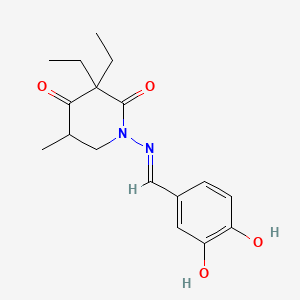
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
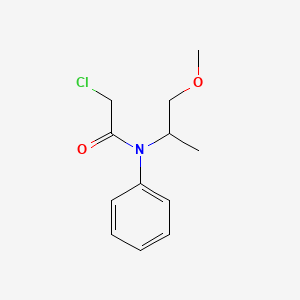
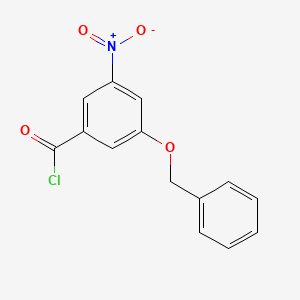
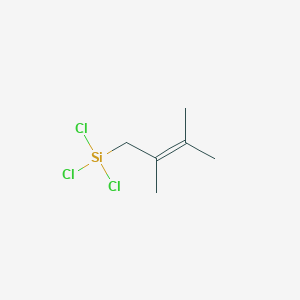
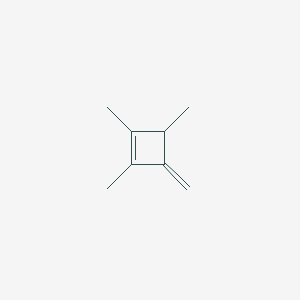
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
